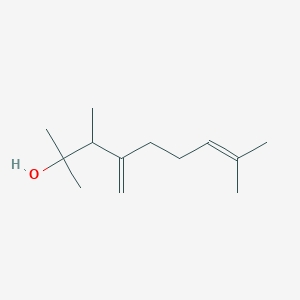![molecular formula C20H27N5O2 B14593861 4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid CAS No. 61212-64-4](/img/structure/B14593861.png)
4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (–N=N–) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino group, resulting in the formation of the diazenyl linkage.
Functional Group Modification: The resulting compound undergoes further modifications to introduce the bis(3-aminopropyl)amino and benzoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines are the primary products.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds can be formed.
科学的研究の応用
4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe or dye due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the amino groups may form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-[(E)-{4-(Dimethylamino)phenyl}diazenyl]benzoic acid
- 4-[(E)-{4-(Diethylamino)phenyl}diazenyl]benzoic acid
- 4-[(E)-{4-(Dipropylamino)phenyl}diazenyl]benzoic acid
Uniqueness
4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid is unique due to the presence of the bis(3-aminopropyl)amino group, which can enhance its solubility and reactivity compared to similar compounds
特性
CAS番号 |
61212-64-4 |
|---|---|
分子式 |
C20H27N5O2 |
分子量 |
369.5 g/mol |
IUPAC名 |
4-[[4-[bis(3-aminopropyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H27N5O2/c1-15-14-18(25(12-2-10-21)13-3-11-22)8-9-19(15)24-23-17-6-4-16(5-7-17)20(26)27/h4-9,14H,2-3,10-13,21-22H2,1H3,(H,26,27) |
InChIキー |
ZUBPWMYBWXAGEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(CCCN)CCCN)N=NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



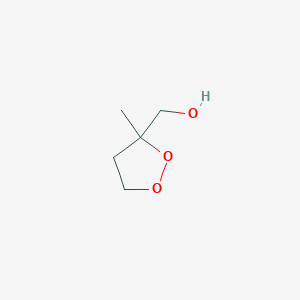
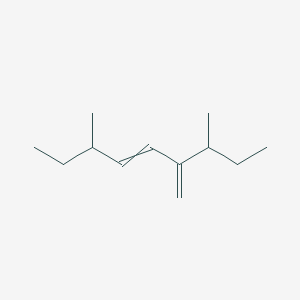
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
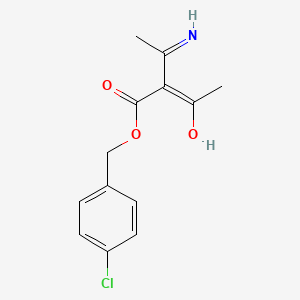

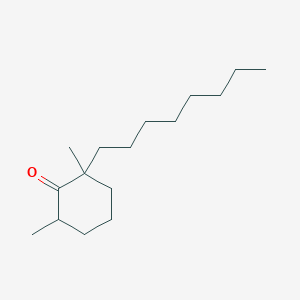

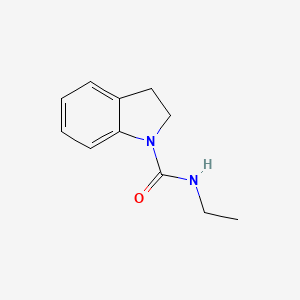
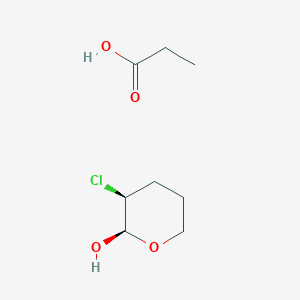
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
